molecular formula C22H24N4O2 B2829403 3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775500-62-3

3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Katalognummer: B2829403
CAS-Nummer: 1775500-62-3
Molekulargewicht: 376.46
InChI-Schlüssel: WPMKFCNLFJHVRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 1,2,4-triazol-5-one class of heterocycles, which are renowned for their diverse pharmacological and agrochemical applications . These derivatives exhibit broad biological activities, including antimicrobial, antifungal, antioxidant, and antitumor properties . The structural uniqueness of the target compound arises from the 3,5-dimethylbenzoyl group attached to the piperidine ring and the phenyl substituent at position 4 of the triazolone core. This article provides a detailed comparison of this compound with structurally and functionally related analogs, emphasizing substituent effects on physicochemical, spectroscopic, and biological properties.

Eigenschaften

IUPAC Name

3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-12-16(2)14-18(13-15)21(27)25-10-8-17(9-11-25)20-23-24-22(28)26(20)19-6-4-3-5-7-19/h3-7,12-14,17H,8-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMKFCNLFJHVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using 3,5-dimethylbenzoic acid or its derivatives.

    Formation of the Triazolone Moiety: The triazolone ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Coupling Reactions: The final step involves coupling the piperidine, benzoyl, and triazolone moieties under suitable reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs differ in the substitution patterns on the benzoyl group, piperidine ring, or triazolone core. These modifications significantly influence electronic, steric, and solubility properties:

Table 1: Substituent Comparison of Select Triazol-5-one Derivatives
Compound Name Benzoyl Substituent Triazolone Substituent Piperidine Modifications Reference
Target Compound 3,5-dimethyl 4-phenyl None
3-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (S383-2164) 3,4-dimethyl 4-phenyl None
5-[1-(2,6-Difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 2,6-difluoro 4-(4-methoxybenzyl) None
3-(p-Methylbenzyl)-4-(2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one None 4-(thienylmethylene) p-Methylbenzyl at position 3
1-(Morpholin-4-yl-methyl)-3-p-methylbenzyl-4-(4-methylthiobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one None 4-(methylthiobenzylidene) Morpholine-methyl at position 1

Key Observations :

  • Electron-donating groups (e.g., 3,5-dimethyl in the target compound) enhance lipophilicity and may improve membrane permeability compared to electron-withdrawing groups (e.g., 2,6-difluoro in ).
  • Bulkier substituents (e.g., 4-methoxybenzyl in ) could sterically hinder binding to biological targets but improve thermodynamic stability .

Physicochemical Properties

The pKa values of triazol-5-one derivatives, determined via potentiometric titrations in non-aqueous media, correlate with their acidity and solubility:

Table 2: pKa Values of Selected Compounds
Compound Name Solvent pKa Reference
Target Compound Not reported
3-Alkyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one tert-Butyl alcohol 8.2–9.5
3-Benzyl-4-(3-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Acetonitrile 7.8

Insights :

  • The target compound’s pKa remains unreported, but analogs with electron-withdrawing groups (e.g., nitro or fluoro) exhibit lower pKa values (higher acidity) due to destabilization of the conjugate base .

Spectroscopic and Computational Data

Theoretical studies (DFT/B3LYP, HF) provide insights into geometric and electronic properties:

Table 3: Computational Parameters of Triazol-5-one Derivatives
Compound Name HOMO-LUMO Gap (eV) Dipole Moment (Debye) Total Energy (a.u.) Reference
Target Compound
3-(p-Methylbenzyl)-4-(2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 5.32 (B3LYP) 4.56 -1203.45
1-Acetyl-3-methyl-4-[3-(3-methoxybenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one 4.98 (HF) 3.89 -1450.21

Key Findings :

  • HOMO-LUMO gaps (4.98–5.32 eV) suggest moderate reactivity, with electron-rich substituents (e.g., methoxy) lowering the gap .
  • Dipole moments correlate with polarity; morpholine-containing derivatives exhibit higher values (~6–7 Debye) due to increased asymmetry .

Trends :

  • Antimicrobial potency correlates with lipophilicity; halogenated derivatives (e.g., 2,6-difluoro in ) show improved cell penetration .

Biologische Aktivität

3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (commonly referred to as S383-2177) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

The molecular formula of S383-2177 is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of 376.46 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H24N4O2
Molecular Weight376.46 g/mol
LogP3.471
Polar Surface Area56.784 Ų
pKa8.66

Antiviral Activity

Recent studies have indicated that compounds similar to S383-2177 exhibit significant antiviral properties, particularly against HIV. For example, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown high specificity and low toxicity against wild-type HIV strains. In comparative studies, derivatives of triazole compounds demonstrated effective inhibition of HIV replication at nanomolar concentrations .

Enzyme Inhibition

S383-2177 has been included in various screening libraries aimed at identifying inhibitors for protein-protein interactions (PPIs). The compound's structure suggests potential interactions with target proteins involved in cancer progression and other diseases .

Case Studies and Research Findings

  • Inhibitory Potency Against Viral Strains :
    • A study found that related compounds exhibited EC50 values as low as 0.027 µM against wild-type HIV-1, indicating strong antiviral activity . Although specific data for S383-2177 is limited, its structural similarities suggest comparable efficacy.
  • Toxicity Studies :
    • Toxicity evaluations of similar triazole derivatives revealed no significant mortality in animal models at high doses (e.g., >2000 mg/kg) and minimal adverse effects on body weight . This suggests a favorable safety profile for S383-2177.
  • Molecular Docking Studies :
    • Computational analyses have indicated that the biphenyl group within the structure may interact favorably with key amino acid residues in target proteins, enhancing binding affinity and biological activity .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of a piperidine intermediate. For example, coupling 3,5-dimethylbenzoyl chloride with a piperidin-4-yl precursor under basic conditions (e.g., cesium carbonate in DMF) forms the benzoylated piperidine core. Subsequent cyclization with phenyl-substituted triazolone precursors is performed in polar aprotic solvents (e.g., ethanol or DMF) at controlled temperatures (60–80°C) to optimize yield . Purification via column chromatography or recrystallization ensures high purity. Reaction optimization includes solvent selection (e.g., DMF for solubility), catalyst screening, and temperature gradients to minimize side products .

Q. How are purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays).
  • Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or MALDI-TOF.
  • Elemental Analysis : Ensures stoichiometric agreement with theoretical values .

Q. What solvents are used to study the compound’s physicochemical properties, and how do they affect pKa determination?

  • Methodological Answer : Non-aqueous solvents like isopropyl alcohol, tert-butyl alcohol, and DMF are used for potentiometric titrations with tetrabutylammonium hydroxide (TBAH). Solvent polarity and hydrogen-bonding capacity influence ionization:

  • Isopropyl alcohol : Yields lower pKa values due to reduced dielectric constant.
  • DMF : Stabilizes ionized forms, increasing pKa.
    Data from titration curves (mV vs. TBAH volume) are plotted to calculate half-neutralization potentials (HNP) and pKa .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence/colorimetric substrates.
  • Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa or MCF-7).
  • Receptor binding assays : Radioligand displacement in GPCR or nuclear receptor models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzoyl or triazolone moieties) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) : Enhance metabolic stability and target binding.
  • Bulkier aryl groups : Improve selectivity for hydrophobic binding pockets.
    Biological data are analyzed using IC₅₀ values and molecular docking to correlate substituent effects with activity .

Q. What computational strategies are employed to predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate absorption, solubility, and cytochrome P450 interactions.
  • Molecular Dynamics (MD) simulations : Assess binding stability in target proteins (e.g., >100 ns simulations).
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How are contradictions in biological activity data resolved across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) are addressed by:

  • Standardizing assay protocols : Uniform cell lines, incubation times, and controls.
  • Statistical meta-analysis : Pooling data from multiple studies to identify outliers.
  • Proteomic profiling : Identifying off-target interactions that may explain variability .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Fragment-based drug design : Optimizing triazolone and piperidine fragments for target complementarity.
  • Prodrug modification : Introducing hydrolyzable groups (e.g., esters) to improve tissue-specific delivery.
  • Co-crystallization studies : X-ray crystallography (e.g., using synchrotron sources) reveals binding modes for rational design .

Data Contradiction Analysis Example

Issue : Conflicting pKa values reported in different solvents.
Resolution : Compare titration curves across solvents (e.g., isopropyl alcohol vs. DMF) to identify solvent-specific ionization trends. Use the Henderson-Hasselbalch equation to adjust for solvent dielectric effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.